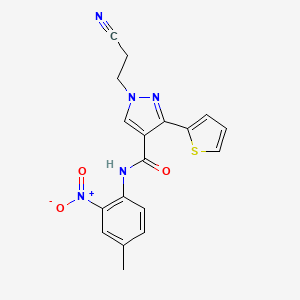![molecular formula C22H18F3N3O3 B4168973 3-nitro-4-[(1-phenylethyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4168973.png)
3-nitro-4-[(1-phenylethyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide
Overview
Description
3-nitro-4-[(1-phenylethyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide, also known as NTB, is a synthetic compound that has been studied for its potential use in scientific research. NTB belongs to the family of benzamide derivatives that have been shown to have various biological activities.
Mechanism of Action
3-nitro-4-[(1-phenylethyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide selectively binds to the Kv1.3 channel and inhibits its activity. This inhibition leads to a decrease in the production of cytokines, which are involved in the immune response. In neurons, the inhibition of Kv1.3 activity has been shown to modulate the firing rate and synaptic plasticity.
Biochemical and Physiological Effects:
3-nitro-4-[(1-phenylethyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In T cells, 3-nitro-4-[(1-phenylethyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to decrease the production of cytokines, such as IL-2 and IFN-γ, which are involved in the immune response. In neurons, 3-nitro-4-[(1-phenylethyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to modulate the firing rate and synaptic plasticity.
Advantages and Limitations for Lab Experiments
One advantage of using 3-nitro-4-[(1-phenylethyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide in lab experiments is its specificity for the Kv1.3 channel. This allows for selective inhibition of this channel without affecting other ion channels. However, one limitation is that 3-nitro-4-[(1-phenylethyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide has a relatively low potency compared to other Kv1.3 inhibitors.
Future Directions
There are several future directions for research on 3-nitro-4-[(1-phenylethyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide. One area of interest is the potential therapeutic applications of 3-nitro-4-[(1-phenylethyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide in autoimmune diseases and neurological disorders. Another area of interest is the development of more potent Kv1.3 inhibitors based on the structure of 3-nitro-4-[(1-phenylethyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide. Finally, the role of Kv1.3 channels in other cell types and tissues is an area of ongoing research.
Scientific Research Applications
3-nitro-4-[(1-phenylethyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide has been studied for its potential use as a research tool in the field of neuroscience. It has been shown to selectively inhibit the activity of a specific type of potassium channel, known as Kv1.3, which is expressed in T cells and neurons. This inhibition has been shown to have potential therapeutic applications in autoimmune diseases and neurological disorders.
properties
IUPAC Name |
3-nitro-4-(1-phenylethylamino)-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3/c1-14(15-7-3-2-4-8-15)26-19-12-11-16(13-20(19)28(30)31)21(29)27-18-10-6-5-9-17(18)22(23,24)25/h2-14,26H,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCWISIVGCLXSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-bromobenzyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4168895.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-[4-methoxy-3-(methoxymethyl)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4168904.png)
![4-{2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B4168912.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-3-cyclohexylpropanamide](/img/structure/B4168914.png)

![5-[4-chloro-2-(difluoromethoxy)phenyl]-7-(2-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4168943.png)
![12-(4-methoxyphenyl)-3-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4168952.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4168965.png)
![N-(2-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4168979.png)
![N,N-diethyl-2-{[6-iodo-3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}propanamide](/img/structure/B4168981.png)
![4,6-diethyl-4,9-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4168985.png)

![N-[4-(benzyloxy)phenyl]-N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4168999.png)